molecular formula C14H13N5 B058577 5-(4-Methylaminophenylazo)indazole CAS No. 122168-71-2

5-(4-Methylaminophenylazo)indazole

Cat. No.: B058577
CAS No.: 122168-71-2
M. Wt: 251.29 g/mol
InChI Key: STPLHEAZDSWCBD-UHFFFAOYSA-N
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Description

5-(4-Methylaminophenylazo)indazole is an indazole derivative featuring an azo (–N=N–) linkage at position 5 of the indazole core, connected to a 4-methylaminophenyl group. The azo group confers unique electronic and steric properties, which may influence binding affinity and selectivity.

Properties

CAS No.

122168-71-2

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

4-(1H-indazol-5-yldiazenyl)-N-methylaniline

InChI

InChI=1S/C14H13N5/c1-15-11-2-4-12(5-3-11)17-18-13-6-7-14-10(8-13)9-16-19-14/h2-9,15H,1H3,(H,16,19)

InChI Key

STPLHEAZDSWCBD-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC3=C(C=C2)NN=C3

Synonyms

5-(4-methylaminophenylazo)indazole
MA5I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Substituent Position and Functional Group Impact

Indazole derivatives exhibit varied biological activities depending on the substituent’s position and nature. Below is a comparative analysis:

Compound Substituent Key Biological Activity Mechanistic Insight Reference
5-(4-Methylaminophenylazo)indazole 5-azo (4-methylaminophenyl) Potential kinase modulation Azo group may enhance π-π stacking with kinase ATP-binding pockets.
3-Aryl-indazole-5-carboxylic acids 5-carboxylic acid IC₅₀ = 3.1–6.5 μM (CK2 inhibition) Carboxyl group critical for hydrogen bonding with CK2’s Asp175 and Lys68 residues.
5-(4-Pyridinyl)indazole derivatives 5-pyridinyl Anticancer (NCI-60 cell lines) Pyridinyl group enhances selectivity for haspin kinase via hydrophobic interactions.
6-Nitroindazole-thiazolidinones 6-nitro + thiazolidine Antimicrobial, anti-inflammatory Nitro group improves electron-withdrawing effects, thiazolidine enhances bioavailability.
5-Bromo-4-fluoro-1-methyl-1H-indazole 5-Br, 4-F, 1-CH₃ Drug development (building block) Halogens increase electrophilicity; methyl group stabilizes the indazole core.

Quantum Chemical Properties

For instance:

  • Nitro-substituted indazoles have lower HOMO energies, making them better electron acceptors .
  • Halogenated derivatives (e.g., 5-Bromo-4-fluoro-1-methyl-1H-indazole) exhibit larger dipole moments, enhancing solubility and intermolecular interactions .

Data Tables

Table 1: Structural and Activity Comparison of Key Indazole Derivatives

Compound Substituent Position Functional Group Biological Activity Key Finding
5-(4-Methylaminophenylazo)indazole 5 Azo (4-methylaminophenyl) Kinase inhibition (hypothesized) Structural analogy suggests ATP-binding potential
3-Aryl-indazole-5-carboxylic acids 5 Carboxylic acid CK2 inhibition (IC₅₀ = 3.1–6.5 μM) Carboxyl critical for CK2 binding
5-(4-Pyridinyl)indazole 5 Pyridinyl Haspin inhibition (anticancer) Selective for haspin over 50+ kinases
6-Nitroindazole-thiazolidinones 6 Nitro + thiazolidine Antimicrobial MIC = 12.5–50 μg/mL against S. aureus

Table 2: Quantum Chemical Parameters (B3LYP Method)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Nitroindazole -7.8 -2.1 5.7
Methylaminophenylazoindazole* Predicted Predicted N/A
Halogenated indazole -8.2 -1.9 6.3

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